molecular formula C6H8ClF2NO2 B2801102 Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate CAS No. 136757-13-6

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

Cat. No.: B2801102
CAS No.: 136757-13-6
M. Wt: 199.58
InChI Key: WYSNKGPBXWKIQK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is an organic compound with the molecular formula C6H8ClF2NO2 It is a derivative of butenoate, characterized by the presence of amino, chloro, and difluoro groups

Scientific Research Applications

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Safety and Hazards

This compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P301+P312-P302+P352-P304+P340-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to call a POISON CENTER or doctor/physician if feeling unwell, to wash skin with water if skin irritation occurs, to remove person to fresh air and keep comfortable for breathing if inhaled, and to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Preparation Methods

The synthesis of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate typically involves multi-step organic synthesis. One common method includes the reaction of ethyl 3-amino-4,4-difluorobut-2-enoate with a chlorinating agent to introduce the chloro group. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and difluoro groups may enhance its binding affinity and specificity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (Z)-3-amino-4-chloro-4,4-difluorobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSNKGPBXWKIQK-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(F)(F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(F)(F)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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